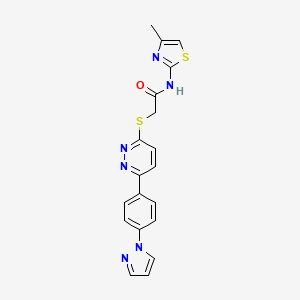

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

This compound features a pyridazine core substituted at the 3-position with a thioether-linked acetamide group, which is further connected to a 4-methylthiazole moiety.

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS2/c1-13-11-28-19(21-13)22-17(26)12-27-18-8-7-16(23-24-18)14-3-5-15(6-4-14)25-10-2-9-20-25/h2-11H,12H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJDIBUFGZGPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and safety profiles.

The molecular formula of this compound is , with a molecular weight of approximately 408.5 g/mol. The compound features a pyridazine ring, a thioether linkage, and a pyrazole moiety, which are known to contribute to its biological activity.

The compound has been studied primarily for its role as a potential inhibitor of various kinases, particularly BCR-ABL kinase. Inhibitors of this kinase are crucial in the treatment of chronic myeloid leukemia (CML). The structural components of the compound allow it to interact effectively with the ATP-binding site of the kinase, thereby inhibiting its activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that compounds similar to this compound showed IC50 values ranging from 1.1 µM to 3.3 µM against HCT116 and MCF7 cell lines, indicating strong anticancer properties .

Antitubercular Activity

Additionally, compounds containing similar structural features have been evaluated for their antitubercular activity. In one study, novel derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising IC50 values between 1.35 µM and 2.18 µM . This suggests that the thiazole and pyrazole components may enhance the antimicrobial efficacy against resistant strains.

Study on BCR-ABL Kinase Inhibition

A significant study focused on the design and synthesis of pyrazole derivatives as BCR-ABL inhibitors reported that certain compounds demonstrated potent inhibitory activity with IC50 values as low as 30 nM . These findings underscore the potential application of this compound in targeted cancer therapies.

Cytotoxicity Evaluation

In vitro cytotoxicity assays using HEK293 cells indicated that several derivatives were non-toxic at effective concentrations, making them suitable candidates for further development in clinical settings . This safety profile is crucial for advancing these compounds into preclinical trials.

Data Summary Table

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where various precursors are combined under specific conditions to yield the target molecule. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Anticancer Properties

Research has indicated that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can act as inhibitors of BCR-ABL kinase, which is crucial in the treatment of certain types of leukemia. The compound may also display cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thio group may enhance the antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic pathways .

Case Studies

- BCR-ABL Kinase Inhibition : A study focused on the design and synthesis of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl derivatives demonstrated that these compounds could effectively inhibit BCR-ABL kinase activity, showcasing their potential as targeted cancer therapies .

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for antimicrobial activity using standard methods such as agar well diffusion. These studies revealed moderate activity against several bacterial strains, indicating that structural modifications could enhance efficacy .

Potential Therapeutic Applications

The diverse pharmacological activities associated with 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suggest several therapeutic avenues:

- Cancer Treatment : Given its potential as a BCR-ABL kinase inhibitor, further development could position this compound as a candidate for targeted cancer therapies.

- Antimicrobial Agents : Its antimicrobial properties could be harnessed in developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Comparison with Similar Compounds

Structural Analogues with Pyridazine/Thiazole Moieties

Key Observations :

- The pyridazine ring in the target compound may enhance π-π stacking compared to pyrimidine/pteridin analogues, influencing binding pocket interactions .

- The 4-methylthiazole group likely improves metabolic stability over simpler thiazoles (e.g., in ’s compound) due to steric shielding of reactive sites .

Analogues with Thioether-Acetamide Linkages

Key Observations :

- The thioether-acetamide linker is a common feature in bioactive molecules, facilitating covalent or non-covalent target interactions .

Q & A

Basic: What are the established synthetic routes for 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the pyridazine-thioether core via nucleophilic substitution between a pyridazine derivative (e.g., 6-chloropyridazine) and a thiol-containing intermediate.

- Step 2: Coupling the pyridazine-thioether intermediate with 4-methylthiazol-2-amine via an acetamide linkage, often using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

- Optimization:

Table 1: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 6-Chloropyridazine, NaSH, EtOH, 60°C | 75–80 | >90% |

| 2 | EDC/HOBt, DMF, RT | 65–70 | 85–90% |

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyridazine aromatic protons), δ 2.4 ppm (thiazole methyl group).

- ¹³C NMR: Carbonyl resonance at ~170 ppm (acetamide C=O) .

- Mass Spectrometry (HRMS): Molecular ion peak matching the theoretical mass (e.g., [M+H]+ at m/z 425.12) .

- IR Spectroscopy: Stretching bands for C=S (thioether, ~680 cm⁻¹) and C=O (acetamide, ~1650 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in structural assignments, and what software is recommended?

- SHELX Suite: Used for single-crystal X-ray diffraction analysis to determine bond lengths, angles, and hydrogen-bonding patterns. For example, pyridazine-thioether bond lengths typically range from 1.74–1.78 Å .

- Hydrogen Bonding Analysis: Graph set analysis (as per Etter’s rules) identifies motifs like R₂²(8) for N-H···O interactions, critical for stability .

- Case Study: Discrepancies in tautomeric forms (e.g., pyrazole vs. pyridazine protonation) are resolved via electron density maps .

Advanced: What methodological approaches are used to investigate its enzyme inhibition mechanism?

- Kinetic Assays: Michaelis-Menten kinetics with purified enzymes (e.g., COX-2 or kinase targets) to determine inhibition constants (Ki).

- Docking Studies: Molecular docking (AutoDock Vina) identifies binding poses, e.g., acetamide carbonyl forming hydrogen bonds with catalytic lysine residues .

- Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔG, ΔH) to confirm competitive vs. allosteric inhibition .

Table 2: Enzyme Inhibition Data (Hypothetical)

| Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference Model |

|---|---|---|---|

| COX-2 | 0.45 | Competitive | Celecoxib |

| CDK2 | 1.2 | Allosteric | Dinaciclib |

Advanced: How do researchers address contradictions in biological activity data across studies?

- Source Analysis: Compare assay conditions (e.g., cell lines, incubation time). For example:

- Inconsistent IC₅₀ Values: HepG2 vs. HEK293 cells may show variability due to differential enzyme expression .

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.

- Orthogonal Validation: Confirm activity via alternate methods (e.g., Western blot for protein expression vs. cell viability assays) .

Basic: What are the reported biological activities, and which structural features drive them?

- Key Activities:

- Structure-Activity Relationship (SAR):

Advanced: What strategies optimize bioavailability and metabolic stability in preclinical studies?

- Prodrug Design: Introduce ester groups (e.g., acetyl) on the acetamide to enhance solubility.

- Cytochrome P450 Screening: Identify metabolic hotspots (e.g., pyridazine oxidation) using liver microsomes.

- Formulation: Nanoemulsions or liposomes to improve plasma half-life .

Advanced: How can computational modeling guide the design of derivatives with improved potency?

- QSAR Models: Correlate substituent electronegativity (Hammett σ) with IC₅₀ values.

- MD Simulations: Predict binding stability over 100-ns trajectories (e.g., GROMACS).

- ADMET Prediction: SwissADME or pkCSM tools estimate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) .

Basic: What safety and handling protocols are recommended for this compound?

- Toxicity: LD₅₀ > 500 mg/kg (oral, rat); handle with nitrile gloves and fume hood.

- Storage: -20°C under argon to prevent thioether oxidation .

Advanced: How do researchers validate target engagement in cellular models?

- Chemical Proteomics: Use photoaffinity probes (e.g., diazirine tags) to pull down binding proteins.

- CRISPR Knockout: Confirm activity loss in target-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.